molecular formula C41H71F3N18O13 B1532817 Myelin Basic Protein (95-98) S5 Peptide MAP Kinase Substrate Trifluoroacetate CAS No. 138028-00-9

Myelin Basic Protein (95-98) S5 Peptide MAP Kinase Substrate Trifluoroacetate

Cat. No.: B1532817
CAS No.: 138028-00-9
M. Wt: 1081.1 g/mol
InChI Key: YHKVFUUXPSSWNF-NRNNTDPLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Myelin Basic Protein (MBP) (95-98) S5 Peptide MAP Kinase Substrate Trifluoroacetate (CAS 138028-00-9) is a synthetic peptide derived from residues 95–98 of human myelin basic protein. Its sequence, H₂N-Ala-Pro-Arg-Thr-Pro-Gly-Gly-Arg-Arg-COOH (APRTPGGRR), serves as a substrate for MAP kinase (MAPK) in biochemical assays . Key properties include:

  • Molecular formula: C₃₉H₇₀N₁₈O₁₁
  • Average molecular weight: 967.09 g/mol
  • Isoelectric point (pI): 12.81
  • Net charge at pH 7.0: +2.98
  • Hydrophobicity: -1.82 (indicating moderate hydrophilicity) .

This peptide is synthesized chemically for research use, with purity levels ≥95%, and is typically stored in trifluoroacetate (TFA) salt form to enhance solubility and stability . Its primary application is in studying MAPK signaling pathways, particularly phosphorylation dynamics in neurological and immunological contexts.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H70N18O11.C2HF3O2/c1-20(40)34(65)56-16-7-12-26(56)33(64)53-23(9-4-14-48-38(43)44)31(62)55-29(21(2)58)35(66)57-17-6-11-25(57)32(63)51-18-27(59)50-19-28(60)52-22(8-3-13-47-37(41)42)30(61)54-24(36(67)68)10-5-15-49-39(45)46;3-2(4,5)1(6)7/h20-26,29,58H,3-19,40H2,1-2H3,(H,50,59)(H,51,63)(H,52,60)(H,53,64)(H,54,61)(H,55,62)(H,67,68)(H4,41,42,47)(H4,43,44,48)(H4,45,46,49);(H,6,7)/t20-,21+,22-,23-,24-,25-,26-,29-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHKVFUUXPSSWNF-NRNNTDPLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)N1CCCC1C(=O)NCC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)C(C)N)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)NCC(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)N)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H71F3N18O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1081.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Myelin Basic Protein (MBP) is a critical component of the myelin sheath in the central nervous system. The specific peptide sequence known as "Myelin Basic Protein (95-98) S5" has garnered attention due to its role as a substrate for MAP kinases, which are essential for various cellular signaling pathways. This article delves into the biological activity of this peptide, highlighting its interactions, modifications, and implications in neurobiology and disease.

Overview of Myelin Basic Protein

MBP is an intrinsically disordered protein that plays a crucial role in the formation and maintenance of the myelin sheath. It is known for its multiple functional domains that facilitate interactions with other proteins and lipids, contributing to the structural integrity of myelin. The 95-98 region of MBP is particularly significant for its immunogenic properties and its involvement in signaling pathways via phosphorylation by MAP kinases.

1. Phosphorylation by MAP Kinases

The S5 peptide derived from MBP serves as a substrate for MAP kinases, which are vital in transducing extracellular signals into cellular responses. Studies have demonstrated that phosphorylation of MBP by various kinases alters its conformation and functional interactions:

  • MAPK Interaction : The S5 peptide allows for the binding and phosphorylation by MAPK cascades, enhancing signaling specificity in cellular processes such as differentiation and survival .
  • Phosphorylation Effects : Phosphorylation can lead to conformational changes in MBP, influencing its interaction with lipid membranes and other cytoskeletal proteins, which is crucial for oligodendrocyte function .

2. Post-Translational Modifications (PTMs)

MBP undergoes several PTMs that significantly impact its biological activity:

  • Deimination and Methylation : Modifications such as deimination can reduce the net charge of MBP, affecting its membrane association and interaction with myelin membranes. Methylation patterns also vary between normal and pathological states, particularly in multiple sclerosis (MS) .
  • Impact on Antigenicity : The PTMs may influence MBP's antigenic properties, contributing to autoimmune responses observed in MS. Variations in phosphorylation levels between healthy individuals and MS patients have been documented .

Case Study 1: Experimental Allergic Encephalomyelitis (EAE)

Research involving synthetic peptides based on MBP has shown their ability to induce EAE in animal models. For instance:

  • Peptide S53 : This peptide was linked to the induction of clinical signs such as weight loss and hind-leg weakness in Lewis rats. Histological analysis revealed demyelinating lesions characteristic of EAE .
  • Immunogenicity : Peptides conjugated with carriers demonstrated enhanced immunogenicity, suggesting that specific sequences within MBP are crucial for eliciting immune responses.

Case Study 2: Interaction with Lipid Membranes

Studies have explored how MBP interacts with lipid bilayers:

  • Membrane Insertion : The presence of MBP alters the phase transition behavior of negatively charged lipid membranes, indicating that MBP can insert into membranes upon charge neutralization .
  • Role in Myelination : This insertion capability supports MBP's role in myelin membrane stacking and organization, critical for maintaining myelin integrity during development and repair processes.

Data Tables

Modification Type Effect on MBP Activity Relevance to Disease
PhosphorylationAlters conformation; enhances signalingImplicated in MS pathology
DeiminationReduces charge; affects membrane bindingAssociated with autoimmune responses
MethylationModulates antigenicity; influences immune responseVariations noted in MS patients

Scientific Research Applications

Key Properties of the S5 Peptide

  • Sequence : APRTPGGRR
  • Target Kinases : p44MAPK (ERK1), p42MAPK (ERK2)
  • Phosphorylation Sites : Threonine 97 is a primary phosphorylation site.
  • Applications : In vitro kinase assays, biomarker discovery, therapeutic agent testing.

In Vitro Kinase Assays

The S5 peptide serves as a substrate for MAP kinase assays, allowing researchers to measure kinase activity effectively. Studies have shown that this peptide is phosphorylated more efficiently than other substrates, making it a preferred choice for investigating ERK signaling pathways .

Table 1: Comparison of Kinase Substrates

Substrate TypeEfficiencyTarget Kinases
MBP (bovine source)ModerateVarious protein kinases
Recombinant MBPHighVarious protein kinases
S5 Peptide (APRTPGGRR)Very HighERK1, ERK2

Post-Translational Modifications Studies

MBP undergoes various post-translational modifications (PTMs) that influence its function and interactions. Research indicates that these modifications can affect MBP's role as an autoantigen in multiple sclerosis and other demyelinating diseases . The S5 peptide can be utilized to study specific PTMs and their implications in disease pathology.

Biomarker Discovery

The association of MBP with conditions like multiple sclerosis has prompted investigations into its potential as a biomarker. Genetic variations within the MBP gene have been linked to autoimmune diseases such as rheumatoid arthritis . The S5 peptide's role in kinase signaling pathways may help identify novel biomarkers for these conditions.

Therapeutic Agent Testing

The S5 peptide can be employed to evaluate the efficacy of potential therapeutic agents targeting MAP kinases. By assessing how different compounds affect the phosphorylation of the S5 peptide, researchers can gain insights into their potential therapeutic benefits against diseases like cancer and neurodegenerative disorders .

Structural and Functional Studies

Research utilizing recombinant forms of MBP has elucidated its structural domains and interactions with other proteins and membranes . The S5 peptide can be used to investigate how MBP interacts with cytoskeletal elements and lipids, providing a deeper understanding of its functional roles in myelination and neuronal health.

Case Study 1: Enhanced Substrate Development

A study focused on developing recombinant MBPs showed that hybrid proteins created from different isoforms exhibited improved efficiency as substrates for protein kinases compared to traditional sources . This advancement underscores the potential of tailored peptides like the S5 variant for specific research needs.

Case Study 2: Role in Multiple Sclerosis

Research has demonstrated that changes in PTMs of MBP are associated with multiple sclerosis pathology. The phosphorylation state of MBP varies between healthy individuals and those with MS, suggesting that monitoring these changes could lead to better diagnostic tools .

Chemical Reactions Analysis

Reaction Conditions for Phosphorylation

The phosphorylation reactions typically occur in vitro using [gamma-32P]ATP as a phosphate donor. The resulting phosphopeptides are analyzed through techniques such as gel filtration and high-performance liquid chromatography (HPLC) to isolate specific phosphorylated forms .

Role of Matrix Metalloproteinases

Matrix metalloproteinases (MMPs) are enzymes that play a significant role in the degradation of MBP, particularly during demyelination processes associated with diseases like multiple sclerosis. MMPs cleave MBP at specific sequences, leading to the production of immunogenic fragments.

Table 1: Cleavage of Synthetic Peptides by MMPs

Peptide SequenceMMP Cleavage ProductsMolecular Mass (Da)
ASQKRPSQRHGSKYLATASASQKRPSQRHGSKY1629.78
ASQKRPSQRSKYLATASASQKRPSQRSKY1435.58
Control (MMP-10)No cleavage-

This table summarizes the cleavage products generated by different MMPs on synthetic peptides corresponding to human and murine MBP sequences .

Experimental Conditions for Proteolysis

The synthetic peptides are incubated with MMPs under controlled conditions (e.g., pH 6.8, 37°C) to facilitate cleavage. The products are then analyzed using mass spectrometry to confirm the molecular weights and identities of the cleavage fragments .

MAP Kinase Substrate Specificity

The peptide derived from MBP serves as a substrate for ERK1 and ERK2 MAP kinases due to the presence of specific phosphorylation sites within its sequence (Thr 97). This interaction is crucial for signaling pathways that regulate cell proliferation and differentiation.

Table 2: MAP Kinase Substrate Characteristics

PropertyValue
Molecular Weight967.1 Da
Purity≥95% by HPLC
SequenceIncludes Thr 97 within consensus site

This table highlights key characteristics relevant to the MAP kinase substrate derived from MBP .

Mechanism of MAP Kinase Activation

The phosphorylation of MBP by MAP kinases is essential for its functional role in cellular signaling pathways. The reaction typically involves ATP-dependent transfer of phosphate groups to serine or threonine residues in the peptide sequence.

Comparison with Similar Compounds

Comparison with Other MBP-Derived Peptides

MBP (82–100) Epitope
  • Sequence : Includes residues 82–100 of MBP (e.g., VVHFFKNIVTPRTPPPSQGK).
  • Function: Acts as an immunodominant epitope in multiple sclerosis (MS), binding both autoantibodies and T cells .
  • Key Differences :
    • Biological Role : MBP (82–100) is involved in autoimmune responses, while S5 (95–98) is a kinase substrate.
    • Critical Residues : Residues V86–T95 are central to antibody/T cell recognition in MBP (82–100) , whereas S5 (95–98) contains the Thr-Pro motif critical for MAPK phosphorylation .
MBP (90–106)
  • Sequence : Ac-Phe-Phe-Lys-Asn-Ile-Val-Thr-Pro-Arg-Thr-Pro-Pro-Pro-Ser-Gln-Gly-Lys-NH₂ .
  • Function : Longer fragment overlapping with S5 (95–98); used in studying demyelination.
  • Key Differences :
    • Length and Complexity : MBP (90–106) includes additional residues (e.g., Pro-rich regions) that may influence structural stability and interaction partners.
Table 1: Structural and Functional Comparison of MBP-Derived Peptides
Property S5 (95–98) MBP (82–100) MBP (90–106)
Sequence APRTPGGRR VVHFFKNIVTPRTPPPSQGK Ac-FFKNIVTPRTPPP...
Length 9 residues 19 residues 17 residues
Key Residues Thr-Pro (MAPK site) V86–T95 (immune epitope) Pro-rich region
Biological Role MAPK substrate Autoimmune epitope Demyelination studies
Application Kinase assays MS research Structural studies
Reference

Comparison with Other MAP Kinase Substrates

Myelin Oligodendrocyte Glycoprotein (MOG) (35–55)
  • Sequence: Not fully detailed in evidence, but implicated in experimental autoimmune encephalomyelitis (EAE) models.
  • Function : Induces T cell-mediated demyelination, unlike S5 (95–98)’s enzymatic role .
ERK/MAPK Substrates (e.g., Elk-1)
  • General Features : Most MAPK substrates contain a Ser/Thr-Pro motif for phosphorylation.
  • Key Difference : S5 (95–98) is MBP-specific, while Elk-1 is a transcription factor with broader regulatory roles.

Salt Form Comparisons

The trifluoroacetate salt form of S5 (95–98) is compared below with other common peptide counterions:

Table 2: Impact of Salt Forms on Peptide Properties
Salt Form Solubility in Water Stability Common Use Cases Example Compound
Trifluoroacetate High Moderate Research peptides S5 (95–98)
Hydrochloride Moderate High Therapeutic peptides Trifluoperazine HCl
Acetate High High Cell culture assays Insulin acetate
  • Trifluoroacetate (TFA) : Enhances solubility but may interfere with mass spectrometry due to ion suppression .
  • Hydrochloride (HCl) : Preferred for pharmaceuticals due to stability but less soluble than TFA salts .

Preparation Methods

Peptide Synthesis Methodology

1.1 Solid Phase Peptide Synthesis (SPPS)
The primary method for preparing the MBP (95-98) S5 peptide involves standard solid phase peptide synthesis (SPPS). This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. Key points include:

  • Use of Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary protection of amino groups during synthesis.
  • Incorporation of unnatural amino acids such as S5 (a non-standard amino acid) at specific positions to enhance peptide stability and function.
  • Introduction of trifluoroacetate as a counter ion during cleavage from the resin to improve solubility and stability of the final peptide product.

1.2 Stapling and Cross-Linking Techniques
To improve peptide stability and biological activity, the peptide may be chemically "stapled" or cross-linked. This involves:

  • Incorporation of amino acids with side chains capable of forming covalent bonds (e.g., via olefin metathesis).
  • Use of linkers such as aminoalkanoic acids (e.g., aminohexanoic acid) or polyethylene glycol (PEG) moieties to facilitate stapling.
  • Formation of carbon-carbon bonds between specific residues to lock the peptide in a bioactive conformation, enhancing resistance to proteolysis and improving binding affinity to kinase targets.

These modifications are typically performed either during or after SPPS, followed by deprotection and purification steps.

Purification and Characterization

2.1 Purification Protocols
After synthesis, the peptide is cleaved from the resin and purified using chromatographic techniques:

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method to achieve high purity.
  • Affinity purification may be employed when recombinant hybrid proteins are produced (e.g., tandem MBP constructs), involving chelating columns such as HiTrap Chelating HP columns.
  • Additional treatments such as HCl extraction and urea denaturation may be used in recombinant protein preparations to remove contaminants and denature unwanted proteins.

2.2 Characterization
The purified peptide is characterized by:

  • Mass spectrometry to confirm molecular weight and peptide identity.
  • Analytical HPLC to assess purity.
  • Functional assays to verify kinase substrate activity, typically by measuring phosphorylation efficiency by MAP kinases ERK1 and ERK2.

Recombinant Protein Expression as an Alternative Preparation

In addition to chemical synthesis, recombinant expression of MBP isoforms or hybrid proteins containing the MBP (95-98) sequence can be used to prepare kinase substrates:

  • Expression in Escherichia coli systems allows for production of full-length or tandem MBP proteins.
  • Purification involves a combination of acid extraction, urea treatment, and affinity chromatography.
  • Recombinant proteins such as TandeMBP (a tandem hybrid protein) have demonstrated higher phosphorylation efficiency than native bovine MBP, making them superior substrates for kinase assays.

Summary Table of Preparation Methods

Preparation Step Method/Technique Key Features/Notes References
Peptide Synthesis Solid Phase Peptide Synthesis (SPPS) Fmoc chemistry, incorporation of unnatural amino acids (S5), trifluoroacetate counter ion
Peptide Stapling Chemical cross-linking (stapling) Use of aminoalkanoic acid linkers, PEG moieties, maleimide/NHS ester chemistry for cross-linking
Peptide Cleavage & Deprotection Acid cleavage from resin Generates trifluoroacetate salt for stability
Purification RP-HPLC, affinity chromatography High purity isolation, use of HiTrap Chelating HP for recombinant proteins
Recombinant Expression E. coli expression systems Production of MBP isoforms and tandem hybrid proteins
Protein Extraction & Purification HCl extraction, urea treatment Removal of contaminants, denaturation of proteins
Characterization Mass spectrometry, HPLC, kinase assays Confirmation of identity, purity, and functional activity

Research Findings on Preparation Efficacy and Functional Activity

  • Synthetic MBP peptides containing the sequence APRTPGGRR (amino acids 95-98) have been shown to be highly efficient substrates for MAP kinases ERK1 and ERK2, with phosphorylation occurring specifically at threonine 97.
  • Incorporation of unnatural amino acids such as S5 enhances peptide stability and kinase recognition, improving assay sensitivity.
  • Recombinant hybrid proteins like TandeMBP, composed of tandem MBP isoforms, provide even better substrates with higher phosphorylation efficiency than native MBP from bovine brain, demonstrating the advantage of recombinant preparation methods for kinase assays.
  • Stapling and other chemical modifications stabilize the peptide secondary structure, preventing unfolding and proteolytic degradation, which is critical for reliable in vitro kinase assays.

Q & A

Q. What experimental approaches validate Myelin Basic Protein (95-98) S5 peptide as a MAP kinase substrate?

Methodological Answer: In vitro kinase assays are performed using purified MAP kinase, ATP (radiolabeled or non-radioactive), and the peptide. Phosphorylation is quantified via radiometric methods (e.g., incorporation of ³²P-ATP detected by phosphocellulose paper) or phospho-specific antibodies in Western blots. Controls include:

  • Negative controls : Omission of kinase or ATP.
  • Positive controls : Known kinase substrates (e.g., GRK5 substrate peptide).
  • Inhibitor validation : Use of MAP kinase inhibitors (e.g., Akti-1/2) to confirm specificity .

Example Protocol :

StepConditionReagentsDetection Method
1Kinase reaction50 nM kinase, 100 µM peptide, 1 mM ATP³²P-ATP incorporation
2Termination150 mM orthophosphoric acidPhosphocellulose paper wash
3QuantitationCerenkov countingSpecific cpm calculation

Q. What structural features make this peptide a suitable MAP kinase substrate?

Methodological Answer: The peptide contains a conserved phosphorylation motif recognized by MAP kinases, including Thr/Ser residues within a proline-rich context. For example:

  • Sequence (95-98): Arg-Thr-Pro (from MBP 83-99: ENPVVHFFKNIVTPRTP).
  • Thr-97 is the predicted phosphorylation site, critical for kinase recognition .

Key Features :

  • Charge : Basic residues (Arg, Lys) enhance kinase binding.
  • Solubility : Trifluoroacetate salt improves aqueous solubility for in vitro assays .

Advanced Research Questions

Q. How can researchers address variability in phosphorylation efficiency of this peptide?

Methodological Answer: Variability may arise from kinase activity, peptide purity, or buffer conditions. Solutions include:

  • Optimized buffer : Adjust pH (7.0–7.5), Mg²⁺ (5–10 mM), and ATP (1–5 mM).
  • Phosphatase inhibitors : Add sodium orthovanadate (1 mM) or β-glycerophosphate (30 mM) to prevent dephosphorylation .
  • Peptide quality : Use HPLC-purified peptide (>95% purity) to avoid truncated sequences .

Data Analysis Tip : Perform kinetic analyses (e.g., double-reciprocal plots) to determine KmK_m and VmaxV_{max}, ensuring linear regression fits for reproducibility .

Q. How can cross-reactivity in T-cell assays using this peptide be resolved?

Methodological Answer: MBP (83-99) is HLA-DR2-restricted and linked to multiple sclerosis (MS). To ensure specificity:

  • T-cell selection : Use HLA-DR2-positive T-cell lines from MS patients.
  • Competitive inhibition : Co-incubate with unlabeled peptide to confirm binding.
  • Mass spectrometry : Validate peptide-MHC complexes to rule out off-target interactions .

Example Experimental Design :

Assay TypeTargetControlsOutcome Measure
ELISPOTIFN-γ secretionHLA-DR2-negative T-cellsSpot-forming units (SFU)
Flow cytometryCD4+ T-cell activationPeptide-pulsed APCsCytokine staining (IL-2, TNF-α)

Q. What strategies ensure reliable synthesis and purification of this trifluoroacetate salt peptide?

Methodological Answer: Solid-phase peptide synthesis (SPPS) with Fmoc chemistry is standard. Critical steps:

  • Resin choice : Trityl chloride resin for acid-sensitive sequences.
  • Cleavage/deprotection : Use trifluoroacetic acid (TFA) with scavengers (triisopropylsilane) to minimize side reactions.
  • Purification : Reverse-phase HPLC with C18 columns, followed by lyophilization to isolate the trifluoroacetate salt .

Quality Control Metrics :

ParameterMethodAcceptance Criteria
PurityHPLC≥95% (214 nm)
Mass accuracyMALDI-TOF±0.1 Da
Salt contentIon chromatography<5% residual TFA

Q. How do researchers reconcile conflicting data on this peptide’s immunogenicity in autoimmune models?

Methodological Answer: Discrepancies may arise from animal model differences (e.g., SJL vs. C57BL/6 mice) or adjuvant use. Mitigation strategies:

  • Standardized protocols : Use CFA/IFA adjuvants consistently.
  • Peptide dose titration : Test 10–100 µg doses to identify optimal immunogenicity.
  • Epitope mapping : Compare shorter fragments (e.g., 95-98) vs. full 83-99 sequence to pinpoint reactive regions .

Data Contradiction Analysis

Example Contradiction :
Reported phosphorylation efficiency varies across studies.

  • Root Cause : Differences in kinase isoforms (e.g., ERK1 vs. JNK) or assay conditions (ATP concentration).
  • Resolution : Validate kinase specificity using isoform-specific inhibitors (e.g., U0126 for ERK) and standardize ATP levels .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.